2-(氧杂环丙烷-3-氧基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

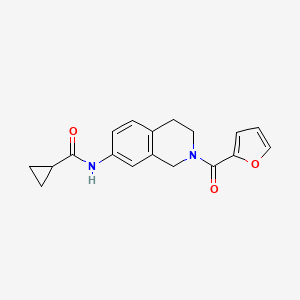

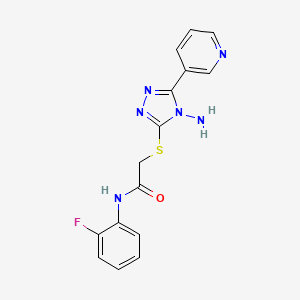

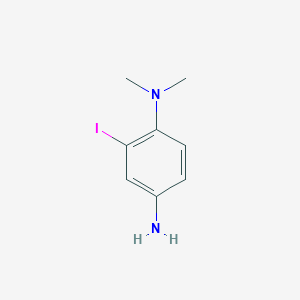

The synthesis of quinoline derivatives is a complex process that involves several steps. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst . Another approach involves the use of copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) .Molecular Structure Analysis

The molecular formula of 2-(Oxolan-3-yloxy)quinoline is C13H13NO2 and it has a molecular weight of 215.252.Chemical Reactions Analysis

Quinoline derivatives, including 2-(Oxolan-3-yloxy)quinoline, are known to undergo a variety of chemical reactions. For instance, they can react with 4-hydroxy-2(1H)-quinolinones to form new compounds .科学研究应用

缓蚀

喹啉衍生物因其防腐性能而受到认可,特别是在防止金属腐蚀方面。这些化合物通过配位键与金属表面形成稳定的螯合配合物,这归因于它们的高电子密度和极性取代基(如羟基、甲氧基、氨基和硝基)的存在。此应用突出了喹啉衍生物在增强金属抵抗环境降解方面的多功能性 (Verma, Quraishi, & Ebenso, 2020)。

抗癌和抗菌活性

喹啉及其衍生物表现出广泛的生物活性,包括抗癌、抗菌、抗炎和抗糖尿病特性。它们对多种疾病(尤其是癌症和疟疾)的有效性已得到充分证明,一些衍生物正在进行临床研究。基于喹啉骨架开发新的化疗剂证明了其临床意义和作为药效团的多功能性 (Hussaini, 2016)。

喹啉生物碱的生物活性

在过去的两个世纪里,喹啉和喹唑啉生物碱因其显着的生物活性而成为广泛研究的焦点。已发现这些化合物的天然和修饰类似物具有抗肿瘤、抗疟疾、抗菌、抗真菌和抗炎特性等。它们在药物开发中的作用,特别是用于抗疟疾和抗癌药物,突出了这些化合物在药物化学中的潜力 (Shang et al., 2018)。

氧化应激和毒性

与喹啉相关的喹喔啉-1,4-二氧化物衍生物因其促进生长和抗菌作用而受到探索。然而,它们的代谢和毒性,特别是与氧化应激相关的代谢和毒性,提供了对与它们的使用相关的作用机制和潜在风险的见解。这项研究有助于理解治疗益处和毒理学风险之间的平衡 (Wang et al., 2016)。

作用机制

Target of Action

The primary targets of quinolone-based compounds, such as 2-(Oxolan-3-yloxy)quinoline, are bacterial enzymes known as gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial DNA replication and ultimately cell death .

Biochemical Pathways

The interaction of quinolones with gyrase and topoisomerase IV affects the DNA supercoiling process, a critical step in DNA replication . The disruption of this process prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of quinolone action primarily involve the disruption of bacterial DNA replication. By converting gyrase and topoisomerase IV into toxic enzymes, quinolones cause fragmentation of the bacterial chromosome . This leads to cell death and provides a potent antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quinolone compounds. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

属性

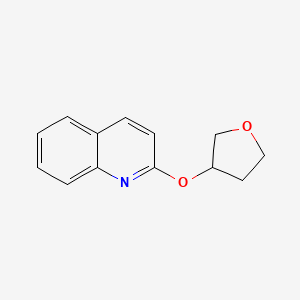

IUPAC Name |

2-(oxolan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSXBDTEXXSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)